4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Thiazole ring formation: This can be achieved by the reaction of appropriate thioamides with α-haloketones.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions can lead to various functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyrazole derivatives with potential biological activities.
Biology
Enzyme inhibition studies: Pyrazole derivatives are often studied for their ability to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Drug development: Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
Agricultural chemicals: Pyrazole derivatives are used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group often enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Lacks the thiazole ring.
1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Lacks the chlorine atom.
Uniqueness
The presence of both the thiazole ring and the trifluoromethyl group in 4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide may confer unique biological properties, such as enhanced enzyme inhibition or increased membrane permeability, compared to similar compounds.
Properties
Molecular Formula |
C9H6ClF3N4OS |
---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H6ClF3N4OS/c1-17-6(9(11,12)13)4(10)5(16-17)7(18)15-8-14-2-3-19-8/h2-3H,1H3,(H,14,15,18) |
InChI Key |
ZCKLERPUWSNNDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=NC=CS2)Cl)C(F)(F)F |
Origin of Product |
United States |
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